molecular formula C21H22F3N3O3 B2499713 N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 954012-29-4

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2499713
CAS No.: 954012-29-4
M. Wt: 421.42
InChI Key: OBWXPIRBGDTWTK-UHFFFAOYSA-N
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Description

N1-(4-(pyrrolidin-1-yl)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Behavior

  • Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : The compound plays a role in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines using a metal-free oxidative N-N bond formation method, offering short reaction times and high yields (Zheng et al., 2014).
  • Synthesis of Pyrazolopyridine Derivatives : It is involved in the synthesis of pyrazolopyridine derivatives, which have applications in antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).

Supramolecular Networks

  • Formation of Supramolecular Networks : The compound contributes to forming extended supramolecular networks through hydrogen bonding, which is significant in the study of molecular assemblies and materials science (Lee, 2010).

Catalysis

  • Copper-Catalyzed Coupling Reactions : The compound acts as an effective ligand in copper-catalyzed coupling reactions, important in the synthesis of diverse internal alkynes (Chen et al., 2023).

Conducting Polymers

  • Synthesis of Conducting Polymers : It is used in the synthesis of conducting polymers with low oxidation potentials, highlighting its relevance in materials science and electronics (Sotzing et al., 1996).

Electrochromic and Ion Receptor Properties

  • Investigation of Electrochromic Materials : The compound is studied for its electrochromic and ion receptor properties, indicating potential applications in smart materials and sensors (Mert et al., 2013).

Pyrrolidine Synthesis

  • Pyrrolidine Synthesis : Its derivatives are employed in synthesizing pyrrolidines, which are significant in medicine and industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).

Applications in Organic Chemistry

  • Intramolecular Reactions to N-Heterocycles : It is used in the synthesis of N-heterocycles, showcasing its utility in organic synthesis (Terao et al., 1986).

Future Directions

: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Link

Properties

IUPAC Name

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c22-21(23,24)30-18-9-5-16(6-10-18)26-20(29)19(28)25-12-11-15-3-7-17(8-4-15)27-13-1-2-14-27/h3-10H,1-2,11-14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXPIRBGDTWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.